molecular formula C12H8Cl2N2OS B11667517 N'-[(E)-(3,4-dichlorophenyl)methylidene]thiophene-2-carbohydrazide

N'-[(E)-(3,4-dichlorophenyl)methylidene]thiophene-2-carbohydrazide

Cat. No.: B11667517
M. Wt: 299.2 g/mol
InChI Key: GMRMGARSRKACKI-VIZOYTHASA-N
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Description

N’-[(E)-(3,4-dichlorophenyl)methylidene]thiophene-2-carbohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a thiophene ring and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dichlorophenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and thiophene-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3,4-dichlorophenyl)methylidene]thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and catalyst concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dichlorophenyl)methylidene]thiophene-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Amines derived from the reduction of the hydrazide group.

    Substitution: Substituted derivatives of the original compound, depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3,4-dichlorophenyl)methylidene]thiophene-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dichlorophenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed bioactivities. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,4-dichlorophenyl)methylidene]benzohydrazide
  • N’-[(E)-(3,4-dichlorophenyl)methylidene]furan-2-carbohydrazide
  • N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide

Uniqueness

N’-[(E)-(3,4-dichlorophenyl)methylidene]thiophene-2-carbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with benzene, furan, or pyridine rings

Properties

Molecular Formula

C12H8Cl2N2OS

Molecular Weight

299.2 g/mol

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C12H8Cl2N2OS/c13-9-4-3-8(6-10(9)14)7-15-16-12(17)11-2-1-5-18-11/h1-7H,(H,16,17)/b15-7+

InChI Key

GMRMGARSRKACKI-VIZOYTHASA-N

Isomeric SMILES

C1=CSC(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CSC(=C1)C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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